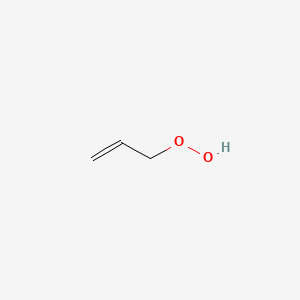
Hydroperoxide, 2-propenyl
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
准备方法
Synthetic Routes and Reaction Conditions: Hydroperoxide, 2-propenyl can be synthesized through the hydroperoxidation of allyl compounds. One common method involves the reaction of allyl alcohol with hydrogen peroxide in the presence of a catalyst such as tungstic acid or molybdenum compounds. The reaction is typically carried out under mild conditions, with temperatures ranging from 0°C to 25°C, and a slightly acidic to neutral pH.
Industrial Production Methods: In industrial settings, the production of this compound often involves the use of continuous flow reactors to ensure efficient mixing and control of reaction parameters. The process may also incorporate purification steps such as distillation or crystallization to obtain the desired purity of the product.
化学反应分析
Types of Reactions: Hydroperoxide, 2-propenyl undergoes various chemical reactions, including:
Oxidation: It can be further oxidized to form epoxides or other oxygenated products.
Reduction: It can be reduced to allyl alcohol using reducing agents such as lithium aluminium hydride.
Substitution: It can participate in substitution reactions where the hydroperoxy group is replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Catalysts such as titanium or vanadium compounds are often used.
Reduction: Lithium aluminium hydride or sodium borohydride are common reducing agents.
Substitution: Reagents like phosphorus tribromide or thionyl chloride can be used for substitution reactions.
Major Products Formed:
Oxidation: Epoxides and other oxygenated derivatives.
Reduction: Allyl alcohol.
Substitution: Various substituted allyl compounds.
科学研究应用
Hydroperoxide, 2-propenyl has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of epoxides and other valuable organic compounds.
Biology: It serves as a model compound for studying oxidative stress and its effects on biological systems.
Medicine: Research is ongoing to explore its potential as a precursor for pharmaceuticals and other bioactive molecules.
Industry: It is utilized in the production of polymers, resins, and other industrial chemicals.
作用机制
The mechanism of action of hydroperoxide, 2-propenyl involves the generation of reactive oxygen species (ROS) through the cleavage of the O-O bond. These ROS can interact with various molecular targets, including lipids, proteins, and nucleic acids, leading to oxidative damage. The compound’s reactivity is primarily due to the presence of the hydroperoxy group, which can undergo homolytic or heterolytic cleavage to produce radicals or ions.
相似化合物的比较
Hydroperoxide, tert-butyl: Another organic hydroperoxide with a different alkyl group.
Cumene hydroperoxide: Used in the industrial production of phenol and acetone.
Methyl hydroperoxide: A simpler hydroperoxide with a methyl group.
Comparison: Hydroperoxide, 2-propenyl is unique due to its allylic structure, which imparts different reactivity compared to other hydroperoxides. For example, its allylic position makes it more susceptible to oxidation and radical formation, which can be advantageous in certain synthetic applications.
属性
CAS 编号 |
6069-42-7 |
|---|---|
分子式 |
C3H6O2 |
分子量 |
74.08 g/mol |
IUPAC 名称 |
3-hydroperoxyprop-1-ene |
InChI |
InChI=1S/C3H6O2/c1-2-3-5-4/h2,4H,1,3H2 |
InChI 键 |
LYPJURWUGVQBTD-UHFFFAOYSA-N |
规范 SMILES |
C=CCOO |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


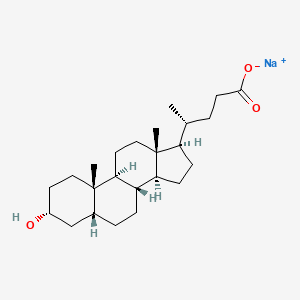
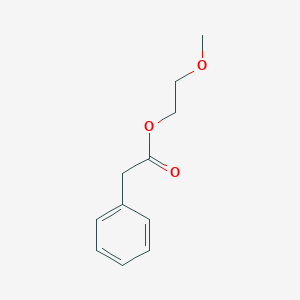
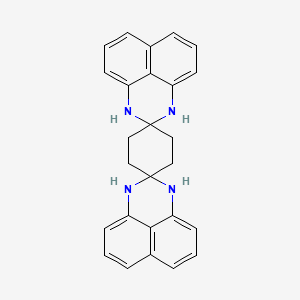
![2-[3-[(7-Chloroquinolin-4-yl)amino]propyl-ethylamino]ethanol](/img/structure/B14725893.png)
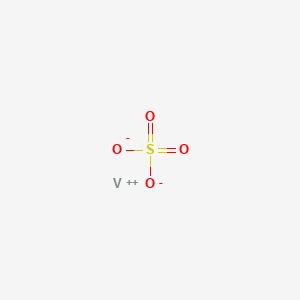
![2-Methyl-1,6-dioxaspiro[4.4]nonane](/img/structure/B14725897.png)
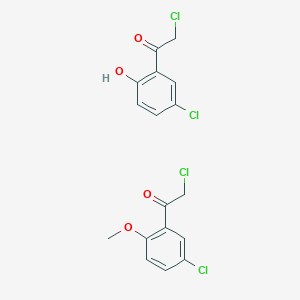
![formic acid;(1S,2R,4S)-1,7,7-trimethylbicyclo[2.2.1]heptan-2-ol](/img/structure/B14725919.png)
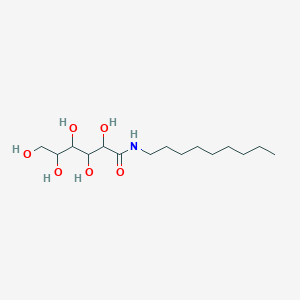

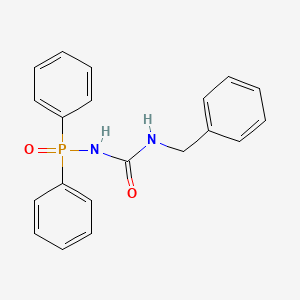
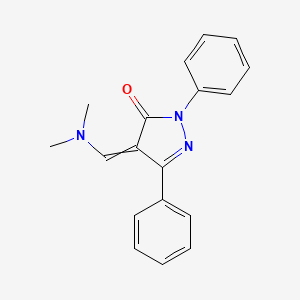
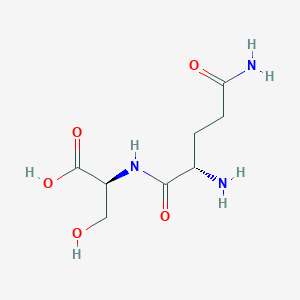
![4,4'-[2-(Pyridin-2-yl)ethene-1,1-diyl]dianiline](/img/structure/B14725946.png)
